molecular formula C14H10BrF3N2O2 B1407875 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 75369-60-7

5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid

Cat. No. B1407875
CAS RN: 75369-60-7
M. Wt: 375.14 g/mol
InChI Key: DPVZCCDJNSXPLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of this compound is C14H10BrF3N2O2 . The molecular weight is 375.14 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antibacterial Activity

  • A study synthesized derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinicamides, showing that compounds like 5-Bromo-nicotinic acid derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Pharmaceutical Synthesis

  • In pharmaceutical research, 5-Bromo-nicotinic acid derivatives are used in the synthesis of drugs like nilotinib, an antitumor agent (Wang Cong-zhan, 2009).

Herbicidal Activity

Analgesic and Anti-inflammatory Properties

  • Research has indicated that 2-substituted phenyl derivatives of nicotinic acid have distinctive analgesic and anti-inflammatory activities, with specific compounds outperforming reference drugs in this category (Khalil, Ahmed, Mohamed, & Zaitone, 2013).

Crystallography and Polymorphism

Electrochemical Properties

  • In the field of electrochemistry, 5-Bromo-nicotinic acid derivatives are used to study the electrochemical properties of certain binary compounds, contributing to the understanding of their behavior and potential applications (Cheng Xiu, 2007).

Antimicrobial Activity

Mechanism of Action

As a tyrosine kinase inhibitor, this compound likely works by blocking the action of enzymes called tyrosine kinases, which are involved in many cellular functions, including cell growth and division.

Safety and Hazards

The safety and hazards of similar compounds include being an eye irritant, skin irritant, and respiratory system target . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZCCDJNSXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat in an oil bath at 170° C. a mixture of 15 g. of 5-bromo-2-chloro-nicotinic acid, 12.2 g. of 2-methyl-3-trifluoromethyl aniline and 60 g. of phenol for three hours. Treat the resulting reaction mixture with ether and 5% sodium bicarbonate solution, concentrate and steam distil to obtain an oily residue. Dissolve the oily residue in dilute sodium hydroxide solution, acidify with dilute hydrochloric acid and filter. Recrystallize the product from methanol to yield 5-bromo-2-(2-methyl-3-trifluoromethylanilino) nicotinic acid, m.p. 222°-224° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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